molecular formula C24H25N3O4 B2590261 Methyl 4-(((2-(4-carbamoylpiperidin-1-yl)quinolin-8-yl)oxy)methyl)benzoate CAS No. 921785-97-9

Methyl 4-(((2-(4-carbamoylpiperidin-1-yl)quinolin-8-yl)oxy)methyl)benzoate

Cat. No.: B2590261
CAS No.: 921785-97-9
M. Wt: 419.481
InChI Key: KTUYFAHBJGXILP-UHFFFAOYSA-N
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Description

Methyl 4-(((2-(4-carbamoylpiperidin-1-yl)quinolin-8-yl)oxy)methyl)benzoate is a complex organic compound with a molecular formula of C25H26N4O5 This compound is characterized by its unique structure, which includes a quinoline moiety, a piperidine ring, and a benzoate ester group

Preparation Methods

The synthesis of Methyl 4-(((2-(4-carbamoylpiperidin-1-yl)quinolin-8-yl)oxy)methyl)benzoate typically involves multiple steps, including the formation of the quinoline and piperidine rings, followed by their coupling with the benzoate ester. One common synthetic route involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Methyl 4-(((2-(4-carbamoylpiperidin-1-yl)quinolin-8-yl)oxy)methyl)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzoate ester group, where nucleophiles such as amines or thiols replace the ester group, forming amides or thioesters.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong oxidizing or reducing agents for redox reactions, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 4-(((2-(4-carbamoylpiperidin-1-yl)quinolin-8-yl)oxy)methyl)benzoate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and receptor binding.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 4-(((2-(4-carbamoylpiperidin-1-yl)quinolin-8-yl)oxy)methyl)benzoate involves its interaction with molecular targets such as enzymes and receptors. The quinoline moiety can intercalate with DNA, while the piperidine ring can interact with protein active sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The specific pathways involved depend on the target molecules and the context of the interaction.

Comparison with Similar Compounds

Methyl 4-(((2-(4-carbamoylpiperidin-1-yl)quinolin-8-yl)oxy)methyl)benzoate can be compared with other similar compounds, such as:

    Quinoline derivatives: These compounds share the quinoline moiety and have similar biological activities, but differ in their substituents and overall structure.

    Piperidine derivatives: These compounds contain the piperidine ring and are used in various pharmaceutical applications, but may lack the quinoline moiety.

    Benzoate esters: These compounds include the benzoate ester group and are used in the synthesis of various organic molecules, but may not have the same biological activities as the quinoline and piperidine derivatives.

The uniqueness of this compound lies in its combination of these three functional groups, which confer a distinct set of chemical and biological properties.

Properties

IUPAC Name

methyl 4-[[2-(4-carbamoylpiperidin-1-yl)quinolin-8-yl]oxymethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O4/c1-30-24(29)19-7-5-16(6-8-19)15-31-20-4-2-3-17-9-10-21(26-22(17)20)27-13-11-18(12-14-27)23(25)28/h2-10,18H,11-15H2,1H3,(H2,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTUYFAHBJGXILP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)COC2=CC=CC3=C2N=C(C=C3)N4CCC(CC4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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